Dimethyl malate
CAS No.: 1587-15-1
Cat. No.: VC2317136
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1587-15-1 |
|---|---|
| Molecular Formula | C6H10O5 |
| Molecular Weight | 162.14 g/mol |
| IUPAC Name | dimethyl 2-hydroxybutanedioate |
| Standard InChI | InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3 |
| Standard InChI Key | YSEKNCXYRGKTBJ-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(C(=O)OC)O |
| Canonical SMILES | COC(=O)CC(C(=O)OC)O |
Introduction
Chemical Identity and Structure
Dimethyl malate, with the molecular formula C6H10O5 and molecular weight of 162.14 g/mol, is the dimethyl ester of malic acid (2-hydroxysuccinic acid) . The compound features a hydroxyl group at the C-2 position, which creates a chiral center responsible for its stereoisomeric properties. The chemical structure consists of a central carbon atom bonded to a hydroxyl group, with adjacent methylene and carboxymethyl groups on either side .
Nomenclature and Identification
Dimethyl malate is known by numerous synonyms in scientific literature and commercial contexts. These alternative names reflect its stereochemical configuration and chemical relationships:
| Parameter | Information |
|---|---|
| CAS Number | 617-55-0 |
| IUPAC Name | Dimethyl 2-hydroxybutanedioate |
| Common Synonyms | L-(-)-APPLE ACID DIMETHYL ESTER; L-DIMETHYLMALATE; DIMETHYL (S)-(-)-MALATE; DIMETHYL (S)-2-HYDROXYSUCCINATE; DIMETHYL L-(-)-MALATE; L-(-)-MALIC ACID DIMETHYL ESTER; L-MALIC ACID DIMETHYL ESTER |
| InChI Key | YSEKNCXYRGKTBJ-BYPYZUCNSA-N |
| EINECS | 432-310-0 |
Table 1: Identification parameters for dimethyl malate
Physical and Chemical Properties
Dimethyl malate exhibits distinctive physical and chemical characteristics that influence its behavior in various applications and reaction conditions. Its properties have been thoroughly documented through analytical studies and industrial characterization efforts.
Physical Properties
The physical properties of dimethyl malate establish its handling requirements, storage conditions, and processing considerations:
| Property | Value |
|---|---|
| Physical State | Colorless to pale yellow liquid/oil |
| Boiling Point | 104-108°C (1 mm Hg) |
| Density | 1.232 g/mL at 20°C |
| Refractive Index | n₂₀/D 1.441 |
| Flash Point | >230°F (>110°C) |
| Optical Activity | [α]₂₀/D 6.5°, neat |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol |
| Storage Temperature | 2-8°C |
Table 2: Physical properties of dimethyl malate
Stereochemical Properties
Dimethyl malate exists in stereoisomeric forms, with the L-(-) or (S)-(-) and D-(+) or (R)-(+) configurations exhibiting distinct optical activities:
| Stereoisomer | Optical Rotation | Configuration |
|---|---|---|
| Dimethyl L-malate | [α]₂₀/D -6.6° ± 0.5° (neat) | S-configuration |
| Dimethyl D-malate | [α]₂₀/D +6.5° (neat) | R-configuration |
Table 3: Stereochemical properties of dimethyl malate isomers
The stereochemistry of dimethyl malate plays a crucial role in its applications, particularly in pharmaceutical synthesis where stereoselectivity often determines biological activity .
Synthesis Methods
The synthesis of dimethyl malate typically follows established esterification procedures, with variations depending on the desired stereoisomer and purity requirements.
General Synthetic Approaches
The primary synthesis route involves the esterification of malic acid with methanol in the presence of an acid catalyst. This process can be controlled to maintain the stereochemical integrity of the starting material:
-
Direct esterification of L-malic acid or D-malic acid with methanol
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Methylation of malic acid monoesters
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Stereoselective reduction of dimethyl 2-oxobutanedioate followed by esterification
For the preparation of dimethyl L-malate, naturally occurring L-malic acid serves as the typical starting material, preserving the (S)-configuration through the esterification process .
Analytical Characterization
Analytical techniques for characterizing dimethyl malate include spectroscopic methods that confirm its structure and purity:
| Analytical Method | Key Observations |
|---|---|
| ¹H NMR | Characteristic signals for methoxy groups and the hydroxyl-bearing carbon |
| IR Spectroscopy | Distinctive carbonyl stretching bands for the ester groups |
| GC Analysis | Used for purity determination (≥98.0%) |
| Optical Rotation | Confirms stereochemical configuration |
Table 4: Analytical characterization methods for dimethyl malate
Applications and Research Findings
Dimethyl malate has demonstrated versatility across multiple industries and research domains, with applications that leverage its unique structural features and reactivity.
Pharmaceutical Applications
As a chiral building block, dimethyl malate plays a significant role in pharmaceutical synthesis:
-
Preparation of cytochrome P450 metabolites of arachidonic acid
-
Synthesis of cyclic sulfolanes with HIV-1 protease inhibition potential
-
Development of drugs targeting metabolic disorders
-
Production of pharmaceutical intermediates requiring specific stereochemistry
Research has shown that the chiral center in dimethyl malate provides a valuable handle for introducing stereoselectivity in multistep syntheses of bioactive compounds .
Food and Flavor Applications
Both stereoisomers of dimethyl malate contribute to flavor profiles in food products:
-
Flavor enhancement in beverages and confections
-
Fruity taste modification in food formulations
The (S)-(-) isomer is particularly valued for its fruity flavor profile that resembles natural fruit esters .
Cosmetic and Industrial Applications
The compound has found utility in several consumer and industrial applications:
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Moisturizing agent in skincare formulations
-
Component in biodegradable polymers
-
Building block for specialty materials
-
Agricultural formulations including biopesticides and fertilizers
Research into biodegradable materials has identified dimethyl malate as a promising monomer for environmentally friendly polymers with controlled degradation properties .
| Parameter | Classification |
|---|---|
| Hazard Codes | Xi (Irritant) |
| Risk Statements | 36/37/38-43-41-10 |
| Safety Statements | 26-36-43-37/39-24 |
| WGK Germany | 3 |
| Storage Recommendation | 2-8°C, in a cool, dark place |
Table 5: Safety classification and handling recommendations for dimethyl malate
| Grade | Purity | Optical Rotation | Primary Applications |
|---|---|---|---|
| Research Grade | ≥98.0% (GC) | [α]₂₀/D -6.6° ± 0.5° (S-isomer) | Pharmaceutical research, organic synthesis |
| Technical Grade | >95.0% | Variable | Industrial applications, polymer synthesis |
Table 6: Commercial specifications for dimethyl malate
| Compound | Molecular Formula | Key Differences from Dimethyl Malate |
|---|---|---|
| Dimethyl maleate | C6H8O4 | Lacks hydroxyl group; contains a C=C double bond; non-chiral |
| Dimethyl fumarate | C6H8O4 | Trans isomer of dimethyl maleate; lacks hydroxyl group; non-chiral |
| Malic acid | C4H6O5 | Free diacid form; higher water solubility; different reactivity |
Table 7: Comparison of dimethyl malate with related compounds
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